molecular formula C23H20N4O4 B11558183 N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11558183
M. Wt: 416.4 g/mol
InChI Key: KXFMRAGOKHMBKD-MFKUBSTISA-N
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Description

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydrazinecarbonyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the reaction of 3-nitrobenzaldehyde with hydrazinecarboxamide to form the hydrazone intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N4O4

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H20N4O4/c28-21(26-25-15-17-8-7-13-20(14-17)27(30)31)16-24-23(29)22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-15,22H,16H2,(H,24,29)(H,26,28)/b25-15+

InChI Key

KXFMRAGOKHMBKD-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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